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Compound of Interest

Compound Name: 1-Cyclohexyl-2-buten-1-ol

Cat. No.: B1144606

Technical Guide: 1-Cyclohexyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 1-Cyclohexyl-2-buten-1-ol. It includes a summary of its computed physical and
chemical data, detailed hypothetical experimental protocols for its synthesis and
characterization, and a discussion of its expected chemical reactivity. Due to the limited
availability of experimentally determined data in public literature, this guide combines
computational data with established principles of organic chemistry to serve as a valuable
resource.

Chemical and Physical Properties

1-Cyclohexyl-2-buten-1-ol is a secondary allylic alcohol. Its core structure consists of a
cyclohexyl ring attached to a butenol chain, with the hydroxyl group at the first position of the
butenyl group and a double bond between the second and third carbon atoms.

Table 1: Physical and Chemical Properties of 1-Cyclohexyl-2-buten-1-ol

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1144606?utm_src=pdf-interest
https://www.benchchem.com/product/b1144606?utm_src=pdf-body
https://www.benchchem.com/product/b1144606?utm_src=pdf-body
https://www.benchchem.com/product/b1144606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula C10H180 PubChem[1][2]

Molecular Weight 154.25 g/mol PubChem[1][2][3]

IUPAC Name (E)-1-cyclohexylbut-2-en-1-ol PubChem[1][2]

CAS Number 79605-62-2 PubChem[1][2]

Appearance Color-less to pale yellow liquid TCI Chemicals[?]
(predicted)

Boiling Point Not available ChemSynthesis[4][5]

Melting Point Not available ChemSynthesis[4][5]

Density Not available ChemSynthesis[4][5]

XLogP3 2.8 PubChem[1][2][3]

Hydrogen Bond Donor Count 1 PubChem[1][2][3]

Hydrogen Bond Acceptor

Count 1 PubChem[1][2][3]

Rotatable Bond Count 3 PubChem[1][2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-Cyclohexyl-2-buten-1-ol
are not widely published. The following sections provide detailed methodologies based on
standard organic chemistry techniques for similar molecules.

Synthesis via Grignard Reaction

A plausible and efficient method for the synthesis of 1-Cyclohexyl-2-buten-1-ol is the reaction
of cyclohexanecarboxaldehyde with a vinyl Grignard reagent, or the reaction of crotonaldehyde
with a cyclohexylmagnesium halide. The following protocol details the latter approach.

Objective: To synthesize 1-Cyclohexyl-2-buten-1-ol via the addition of a cyclohexyl Grignard
reagent to crotonaldehyde.
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Materials:

e Magnesium turnings

e Anhydrous diethyl ether or tetrahydrofuran (THF)

e Bromocyclohexane

o Crotonaldehyde

o Saturated agueous ammonium chloride solution

e Anhydrous sodium sulfate

o Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
 Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

o Preparation of the Grignard Reagent:

[¢]

In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a
condenser, and a nitrogen inlet, place magnesium turnings.

o Add a small amount of anhydrous solvent to cover the magnesium.
o In the dropping funnel, prepare a solution of bromocyclohexane in the anhydrous solvent.

o Initiate the reaction by adding a small portion of the bromocyclohexane solution. Gentle
warming or the addition of an iodine crystal may be necessary.

o Once the reaction begins, add the remaining bromocyclohexane solution dropwise at a
rate that maintains a gentle reflux.

o After the addition is complete, stir the mixture at room temperature for an additional 30-60
minutes to ensure the complete formation of the Grignard reagent (cyclohexylmagnesium
bromide).
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e Reaction with Crotonaldehyde:

o

Cool the Grignard reagent solution in an ice bath.

Prepare a solution of crotonaldehyde in the anhydrous solvent and add it to the dropping
funnel.

Add the crotonaldehyde solution dropwise to the cooled Grignard reagent with vigorous
stirring, maintaining the temperature below 10°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

o Work-up and Purification:

o

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise
addition of a saturated agueous ammonium chloride solution.

Separate the organic layer and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude 1-Cyclohexyl-2-buten-1-ol by vacuum distillation or column
chromatography on silica gel.
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Synthesis Workflow for 1-Cyclohexyl-2-buten-1-ol

Cyclohexylmagnesium bromide
(Grignard Reagent)
+

Crotonaldehyde

Grignard Reaction
(in anhydrous ether/THF)
Aqueous Workup
(NHA4CI solution)

Purification
(Distillation or Chromatography)

Click to download full resolution via product page

Synthesis of 1-Cyclohexyl-2-buten-1-ol.

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of 1-Cyclohexyl-2-buten-1-
ol.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials:

* NMR spectrometer (e.g., 400 MHz)
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NMR tubes (5 mm)

Deuterated solvent (e.g., CDClI3)

Sample of 1-Cyclohexyl-2-buten-1-ol (5-10 mg for *H, 20-50 mg for 13C)

Pipettes and vials

Procedure:

o Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7
mL of the deuterated solvent in a clean, dry vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's
software is used to "lock” onto the deuterium signal of the solvent and "shim" the magnetic
field to ensure homogeneity.

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used with typically 8-16 scans.

o For 3C NMR, a proton-decoupled pulse sequence is used with a higher number of scans
to achieve a good signal-to-noise ratio.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

o Sample of 1-Cyclohexyl-2-buten-1-ol

Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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o Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

o Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of
infrared radiation at different wavenumbers.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e GC-MS instrument

e Helium gas (carrier gas)

o Sample of 1-Cyclohexyl-2-buten-1-ol dissolved in a volatile solvent (e.g., dichloromethane
or hexane)

Procedure:
e Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC injection port.

» Separation: The sample is vaporized and carried by the helium gas through a capillary
column, which separates the components of the mixture based on their boiling points and
interactions with the column's stationary phase.

 lonization and Mass Analysis: As the compound elutes from the GC column, it enters the
mass spectrometer, where it is ionized (typically by electron impact). The resulting charged
fragments are separated by their mass-to-charge ratio and detected.
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Spectroscopic Characterization Workflow

1-Cyclohexyl-2-buten-1-ol Sample

NMR Spectroscopy ] _
( (*H and 13C) (FTIR Spectroscopy) (Gc MS Analyss)

© Functional Group ID

Click to download full resolution via product page

Workflow for Spectroscopic Analysis.

Chemical Reactivity

As a secondary allylic alcohol, 1-Cyclohexyl-2-buten-1-ol is expected to exhibit reactivity
characteristic of both alcohols and alkenes, with some unique properties due to the allylic
position of the hydroxyl group.

e Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions
such as esterification, etherification, and oxidation. Oxidation with mild reagents like
manganese dioxide (MnOz2) would selectively oxidize the allylic alcohol to the corresponding
a,B-unsaturated ketone, 1-cyclohexyl-2-buten-1-one.

» Reactions of the Alkene Group: The carbon-carbon double bond can undergo addition
reactions such as hydrogenation, halogenation, and hydrohalogenation.

« Allylic Substitution: The allylic nature of the alcohol makes it susceptible to Sn2' reactions,
where a nucleophile attacks the double bond, leading to a rearranged product.

Safety and Handling

Based on aggregated GHS data, 1-Cyclohexyl-2-buten-1-ol is classified with the following
hazards:
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e H315: Causes skin irritation.[1][2]
e H319: Causes serious eye irritation.[1][2]
o H335: May cause respiratory irritation.[1][2]

Precautionary Statements: Standard laboratory safety precautions should be taken when
handling this compound, including the use of personal protective equipment (gloves, safety
glasses, lab coat) and working in a well-ventilated area.[1][2]

Biological Activity

There is currently limited publicly available information regarding the specific biological
activities or signaling pathway involvement of 1-Cyclohexyl-2-buten-1-ol. Further research
would be required to determine its pharmacological profile.

Disclaimer: This document is intended for informational purposes only and is based on publicly
available data and established chemical principles. It is not a substitute for rigorous
experimental validation. All laboratory work should be conducted by trained professionals in
accordance with all applicable safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Physical and chemical properties of 1-Cyclohexyl-2-
buten-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144606#physical-and-chemical-properties-of-1-
cyclohexyl-2-buten-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1144606#physical-and-chemical-properties-of-1-cyclohexyl-2-buten-1-ol
https://www.benchchem.com/product/b1144606#physical-and-chemical-properties-of-1-cyclohexyl-2-buten-1-ol
https://www.benchchem.com/product/b1144606#physical-and-chemical-properties-of-1-cyclohexyl-2-buten-1-ol
https://www.benchchem.com/product/b1144606#physical-and-chemical-properties-of-1-cyclohexyl-2-buten-1-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1144606?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

